1,2-Dimethoxybenzene-D10

Description

BenchChem offers high-quality 1,2-Dimethoxybenzene-D10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethoxybenzene-D10 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

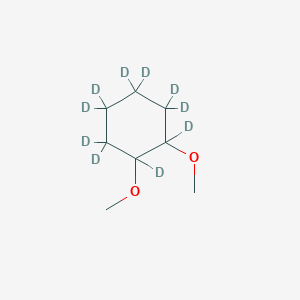

1,1,2,2,3,3,4,4,5,6-decadeuterio-5,6-dimethoxycyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGBGTJQKZSUTQ-UPEVGZBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])OC)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Masterfile: 1,2-Dimethoxybenzene-D10 (Veratrole-D10)

[1]

Executive Summary

1,2-Dimethoxybenzene-d10 (Veratrole-d10) is the fully deuterated isotopologue of 1,2-dimethoxybenzene.[1][2] It serves as a critical high-precision tool in nuclear magnetic resonance (NMR) spectroscopy, metabolic stability profiling, and mechanistic toxicology.[1] By substituting all ten hydrogen atoms with deuterium (

Physicochemical Profile & Isotopic Specifications

The substitution of protium (

Table 1: Comparative Physicochemical Data

| Property | Native (Protium) Form | Deuterated (D10) Form | Technical Note |

| Chemical Formula | C | C | Fully substituted isotopologue |

| Molecular Weight | 138.17 g/mol | ~148.23 g/mol | +10.06 Da mass shift useful for MS quantification |

| CAS Number | 91-16-7 | 362049-43-2 | Verify batch-specific CAS with vendor |

| Density (25°C) | 1.084 g/mL | ~1.16 g/mL (Est.)[3] | Density scales with MW ratio (approx +7%) |

| Boiling Point | 206–207 °C | 205–207 °C | Isotopic effect on BP is usually negligible |

| Isotopic Purity | N/A | ≥ 98 atom % D | Critical for "silent" NMR regions |

| Appearance | Colorless liquid/solid | Colorless liquid/solid | MP ~22°C; may solidify in cold storage |

Synthesis Architecture & Manufacturing Logic

High-fidelity synthesis of 1,2-Dimethoxybenzene-d10 requires a convergent approach to ensure isotopic enrichment at both the aromatic ring and the methyl groups.[1] The "Gold Standard" protocol avoids H/D exchange on the final product (which can be incomplete) and instead utilizes fully deuterated precursors.

The Convergent Synthesis Protocol

The most robust route involves the methylation of Catechol-d4 using a deuterated methylating agent (e.g., Iodomethane-d3) under basic conditions.[1]

Reagents:

-

Catechol-d4 (1,2-Dihydroxybenzene-d4): Provides the deuterated aromatic core.[1]

-

Iodomethane-d3 (CD

I): Provides the deuterated methyl caps.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Base (K

COngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a reaction vessel with N

to prevent oxidative degradation of the catechol. -

Solvation: Dissolve Catechol-d4 (1.0 eq) in anhydrous acetone or DMF.

-

Deprotonation: Add Potassium Carbonate (K

CO -

Alkylation: Dropwise addition of Iodomethane-d3 (2.5 eq).[1] The excess ensures complete methylation.[1]

-

Reflux: Heat to mild reflux (60°C) for 12–24 hours.

-

Workup: Filter inorganic salts, concentrate the filtrate, and purify via vacuum distillation to isolate 1,2-Dimethoxybenzene-d10.

Synthesis Workflow Visualization[1]

Figure 1: Convergent synthesis route ensuring high isotopic purity via deuterated building blocks.

Critical Application: Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug development, 1,2-dimethoxybenzene moieties are common pharmacophores.[1] However, they are metabolically labile, susceptible to rapid

Mechanism of Action: The Deuterium Switch

The rate-determining step (RDS) in

-

C-H Bond Dissociation Energy (BDE): ~98 kcal/mol.[1]

-

C-D Bond Dissociation Energy (BDE): ~100 kcal/mol.[1]

Because the C-D bond is stronger (due to lower zero-point vibrational energy), the activation energy for the enzymatic cleavage is higher. This phenomenon, known as the Primary Kinetic Isotope Effect (KIE) , can reduce the reaction rate (

Experimental Utility

-

Metabolic Tracer: Use D10 to identify downstream metabolites.[1] If the D-label is retained, the metabolic pathway does not involve that specific site.[1]

-

Half-Life Extension: In deuterated drug design (deuterium switching), replacing methoxy groups with methoxy-d3 can significantly extend the plasma half-life (

) of a drug candidate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Metabolic Pathway Diagram[1]

Figure 2: The Deuterium Blockade. The stronger C-D bond inhibits CYP450-mediated abstraction, slowing metabolism.

Analytical Protocol: NMR Internal Standard

Veratrole-d10 is an ideal internal standard for quantitative NMR (qNMR) in non-polar solvents due to its chemical stability and distinct signal profile (silent in

Protocol for qNMR Quantification

Objective: Quantify a methoxy-containing analyte using Veratrole-d10 as a reference in

-

Sample Preparation:

-

Acquisition Parameters (

H NMR):-

Nucleus:

H (Deuterium).[5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Relaxation Delay (D1): Set to

(typically 5–10 seconds for methoxy deuterons) to ensure full relaxation. -

Pulse Angle: 90°.

-

-

Processing:

Safety & Handling (MSDS Highlights)

While deuteration does not significantly alter toxicity, 1,2-dimethoxybenzene is a chemical irritant.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7043, 1,2-Dimethoxybenzene.[1] Retrieved from [Link]

-

Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms.[1] Chemical Reviews, 111(8), 4857–4963.[1] Retrieved from [Link]

-

Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds.[1] Canadian Journal of Physiology and Pharmacology, 77(2), 79-88.[1] Retrieved from [Link]

A Senior Application Scientist's Guide to the Isotopic Enrichment of 1,2-Dimethoxybenzene-D10

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Standards

In modern pharmaceutical development and metabolic research, stable isotope-labeled internal standards (SIL-IS) are indispensable tools. 1,2-Dimethoxybenzene-D10, a deuterated analog of veratrole, serves as a high-fidelity internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. The incorporation of deuterium provides a distinct mass shift without significantly altering the physicochemical properties, enabling precise quantification of the non-labeled analyte in complex biological matrices.[1][2]

The stability of the deuterium-carbon bond, which is six to ten times stronger than the corresponding carbon-hydrogen bond, can also impart altered metabolic profiles.[3] This "deuterium kinetic isotope effect" is a cornerstone of deuterated drug development, potentially improving pharmacokinetic properties and reducing toxic metabolites.[4] Therefore, a robust and verifiable synthesis of high-purity 1,2-Dimethoxybenzene-D10 is not merely an academic exercise but a critical enabling step in drug discovery and safety assessment.

This guide provides an in-depth examination of a validated synthesis strategy, purification protocol, and the analytical workflow required to confirm the chemical purity and isotopic enrichment of 1,2-Dimethoxybenzene-D10.

Synthesis Strategy: A Two-Stage Approach to Complete Deuteration

The synthesis of 1,2-Dimethoxybenzene-D10 (C₆D₄(OCD₃)₂) is most effectively achieved through a two-stage process that ensures deuterium incorporation at both the aromatic ring and the methoxy groups. The chosen pathway begins with catechol, a readily available starting material, and proceeds through per-deuteration of the aromatic ring followed by deuteromethylation.

Stage 1: Aromatic Ring Deuteration via Catalytic H/D Exchange

The first stage focuses on exchanging the four protons on the catechol ring with deuterium. Acid-catalyzed and metal-catalyzed hydrogen-deuterium exchange reactions are powerful methods for incorporating deuterium into aromatic rings.[5] For this synthesis, a heterogeneous catalysis approach using a palladium catalyst (Pd/C) with deuterium oxide (D₂O) as the deuterium source offers an efficient and environmentally benign option.[3] The catalyst facilitates the activation of C-H bonds, allowing for electrophilic substitution by deuterons from the D₂O pool.

Stage 2: O-Deuteromethylation

Following the complete deuteration of the aromatic ring to yield Catechol-D4, the two hydroxyl groups are methylated using a deuterated methylating agent. Trideuteromethyl iodide (CD₃I) is a classic and highly effective reagent for this purpose.[6][7] The reaction proceeds via a standard Williamson ether synthesis, where a base deprotonates the hydroxyl groups to form a phenoxide, which then acts as a nucleophile, attacking the CD₃I to form the ether linkages.

The complete synthetic workflow is illustrated below.

Detailed Experimental Protocol

Materials:

-

Catechol (99%+)

-

Palladium on Carbon (10% Pd)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Trideuteromethyl Iodide (CD₃I, 99.5+ atom % D)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol 1: Synthesis of Catechol-d₄

-

Catalyst Activation: In a high-pressure reaction vessel, add 10 wt% of 10% Pd/C relative to the catechol. Add D₂O (20 mL per 5 g of catechol). Seal the vessel and stir the slurry under a D₂ gas atmosphere (2 bar) for 1 hour at 80°C to ensure catalyst activation and saturation with deuterium.

-

H/D Exchange Reaction: Add catechol (5.0 g) to the activated catalyst slurry. Seal the vessel, purge with argon, and then introduce D₂ gas to a pressure of 10 bar. Heat the reaction mixture to 160°C with vigorous stirring.

-

Monitoring and Completion: Maintain the reaction for 48-72 hours. Expert Insight: The high temperature and pressure are necessary to drive the equilibrium towards complete exchange. The reaction progress can be monitored by taking a small aliquot, removing the catalyst, and analyzing by ¹H NMR to check for the disappearance of aromatic proton signals.

-

Work-up: Cool the reaction vessel to room temperature and carefully vent the D₂ gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of D₂O.

-

Isolation: Remove the D₂O under reduced pressure to yield Catechol-d₄ as a solid. Dry the product under high vacuum for several hours.

Protocol 2: Synthesis of 1,2-Dimethoxybenzene-D10

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the dried Catechol-d₄ (from the previous step), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone (50 mL).

-

Addition of Reagent: Add trideuteromethyl iodide (CD₃I, 2.2 equivalents) dropwise to the stirred suspension.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours. Causality Note: Acetone is an ideal solvent due to its polarity and boiling point. K₂CO₃ is a sufficiently strong base to deprotonate the phenol without causing side reactions.

-

Quenching and Extraction: Cool the reaction to room temperature. Filter off the inorganic salts and wash them with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash sequentially with 1 M NaOH (2 x 30 mL) to remove any unreacted starting material, water (1 x 30 mL), and brine (1 x 30 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1,2-Dimethoxybenzene-D10.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the final product as a colorless liquid.

Analytical Characterization and Quality Control

A multi-technique approach is mandatory to confirm the chemical identity, purity, and isotopic enrichment of the final product.[1][8] This self-validating system ensures the standard is fit for purpose in sensitive quantitative assays.

1. Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is the primary tool for determining the isotopic enrichment. By comparing the mass spectra of the deuterated product and a non-labeled reference standard of 1,2-dimethoxybenzene, the distribution of isotopologues can be quantified.

Procedure:

-

Prepare solutions of both the synthesized 1,2-Dimethoxybenzene-D10 and a non-labeled standard (veratrole) at the same concentration.

-

Acquire full-scan mass spectra using a suitable ionization technique (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI).

-

Integrate the ion signals for the molecular ion cluster of both samples.

-

Calculate the isotopic enrichment by comparing the measured isotope distribution with the theoretical distribution for various enrichment levels.[9][10] The percent enrichment (%D) is typically calculated as: %D = [ (Sum of intensities of deuterated isotopologues) / (Total sum of intensities of all isotopologues) ] x 100

| Compound | Formula | Theoretical Monoisotopic Mass (Da)[11] | Expected M+ Peak (m/z) |

| 1,2-Dimethoxybenzene | C₈H₁₀O₂ | 138.0681 | 138.07 |

| 1,2-Dimethoxybenzene-D10 | C₈D₁₀O₂ | 148.1308 | 148.13 |

A successful synthesis will show a dominant peak at m/z 148, with very low intensity for lower mass isotopologues (M+9, M+8, etc.), confirming high isotopic enrichment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Site-Specific Labeling

NMR spectroscopy provides orthogonal confirmation of the structure and the specific locations of deuterium incorporation.[8][12]

-

¹H NMR (Proton NMR): This is the most precise method for quantifying high levels of deuteration.[13] For 1,2-Dimethoxybenzene-D10, the spectrum should show a significant reduction or complete absence of signals in the aromatic region (~6.9 ppm) and the methoxy region (~3.8 ppm) compared to the non-labeled standard.[14][15] The isotopic purity can be calculated by integrating the residual proton signals against a known internal standard.[12][13]

-

¹³C NMR (Carbon NMR): The spectrum will confirm the presence of the eight carbon atoms. Carbons bonded to deuterium will exhibit characteristic splitting (due to C-D coupling) and are often broader and smaller in intensity compared to their protonated counterparts.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum should show two distinct signals: one for the four aromatic deuterons and another for the six methoxy deuterons, providing definitive proof of deuterium incorporation at the desired positions.

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Deuteration - ThalesNano [thalesnano.com]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 13. isotope.com [isotope.com]

- 14. 1,2-Dimethoxybenzene(91-16-7) 1H NMR [m.chemicalbook.com]

- 15. A 1H NMR investigation of the conformational properties of 1,2-dimethoxybenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

1,2-Dimethoxybenzene-D10: Technical Guide for Synthesis and Application

Topic: 1,2-Dimethoxybenzene-D10 Structure, Formula, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dimethoxybenzene-d10 (Veratrole-d10) is the fully deuterated isotopologue of veratrole, a critical intermediate in organic synthesis and a metabolic probe in pharmacology. In drug development, this compound serves as a "gold standard" Internal Standard (IS) for quantifying catecholamine metabolites and as a mechanistic probe for cytochrome P450 (CYP450) kinetic isotope effect (KIE) studies. This guide details its structural specifications, validated synthesis pathways, and application protocols in bioanalysis.

Chemical Identity & Core Specifications[1][2][3][4]

The full deuteration of the benzene ring and both methoxy groups results in a mass shift of +10 Da compared to the native compound, ensuring zero cross-interference in mass spectrometry (MS) assays.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 1,2-Dimethoxybenzene-d10 |

| Synonyms | Veratrole-d10; o-Dimethoxybenzene-d10 |

| CAS Number | 362049-43-2 |

| Molecular Formula | C |

| Molecular Weight | 148.22 g/mol (Calculated based on D = 2.014 Da) |

| Appearance | Colorless liquid to low-melting solid (mp ~22–23 °C) |

| Isotopic Purity | Typically ≥98 atom % D |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane, Ethyl Acetate |

Synthesis & Manufacturing Workflow

Retrosynthetic Analysis

The synthesis of 1,2-Dimethoxybenzene-d10 requires the complete deuteration of the aromatic core and the alkyl side chains. The most robust route involves the O-methylation of Catechol-d4 using a deuterated methylating agent.

-

Precursor: Catechol-d4 (1,2-Dihydroxybenzene-d4)

-

Reagent: Iodomethane-d3 (CD

I) or Dimethyl Sulfate-d6 -

Catalyst/Base: Potassium Carbonate (K

CO -

Solvent: Acetone or DMF (Anhydrous)

Synthesis Protocol (Williamson Ether Synthesis)

Note: All steps must be performed under an inert atmosphere (N

-

Activation: Dissolve Catechol-d4 (1.0 eq) in anhydrous acetone. Add anhydrous K

CO -

Alkylation: Add Iodomethane-d3 (2.5 eq) dropwise to the suspension. The excess alkylating agent ensures complete conversion of both hydroxyl groups.

-

Reflux: Heat the mixture to reflux (approx. 60 °C) for 12–24 hours. Monitor reaction progress via GC-MS to ensure disappearance of the mono-methylated intermediate (Guaiacol-d7).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in diethyl ether, wash with 1M NaOH (to remove unreacted phenols), then water and brine.

-

Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexanes/EtOAc) to achieve >98% chemical purity.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to the validated isotopologue.

Figure 1: Synthetic workflow for 1,2-Dimethoxybenzene-d10 via Williamson Ether Synthesis.

Analytical Characterization

Validating the structure of 1,2-Dimethoxybenzene-d10 requires confirming the absence of protons (

Mass Spectrometry (GC-MS/EI)

In Electron Ionization (EI), the molecule exhibits a distinct fragmentation pattern shifted by deuterium labeling.

-

Parent Ion (M

): m/z 148 (vs. 138 for native). -

Base Peak (M - CD

): m/z 130 . The loss of a methyl-d3 radical is the dominant fragmentation pathway, analogous to the loss of -CH -

Secondary Fragment (M - OCD

): m/z 114 . Loss of the methoxy-d3 radical.

NMR Spectroscopy[5]

- H NMR: The spectrum should be silent (no peaks), except for residual solvent signals or trace isotopic impurities (e.g., <1% H). This "silence" confirms high isotopic purity.

-

H NMR (Deuterium NMR):

-

Aromatic Region: ~6.9 ppm (4D, broad singlet).

-

Methoxy Region: ~3.8 ppm (6D, broad singlet).

-

Note: Deuterium signals are typically broader than proton signals due to quadrupolar relaxation.

-

Applications in Drug Development

Internal Standard (IS) for Bioanalysis

1,2-Dimethoxybenzene-d10 is the preferred IS for quantifying veratrole and related catechol-O-methyltransferase (COMT) metabolites in plasma or urine.

-

Why D10? A D3 or D6 analog might retain some spectral overlap or hydrogen exchange potential. The D10 analog offers a +10 Da mass difference, preventing "crosstalk" between the analyte and IS channels in LC-MS/MS MRM (Multiple Reaction Monitoring) modes.

-

Protocol Insight: Spike the biological sample with 1,2-Dimethoxybenzene-d10 before extraction (LLE or SPE) to normalize for recovery losses and matrix effects.

Metabolic Stability & Mechanism (CYP450 Probes)

Veratrole undergoes O-demethylation mediated by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1).

-

Kinetic Isotope Effect (KIE): By comparing the reaction rate of the native veratrole vs. veratrole-d10 (specifically the -OCD

groups), researchers can determine if C-H bond breakage is the rate-determining step. -

Metabolic Switching: Deuteration of the methyl groups can slow down O-demethylation (primary KIE), potentially shunting metabolism to the aromatic ring or increasing the compound's half-life in stability assays.

Figure 2: Metabolic O-demethylation pathway of Veratrole-d10. The C-D bond cleavage at the methyl group is the focal point for KIE studies.

Handling, Stability & Safety

-

Storage: Store at 2–8 °C under inert gas. Although stable, the compound should be protected from light to prevent potential radical degradation over long periods.

-

Hygroscopicity: Veratrole derivatives are slightly hygroscopic. Allow the vial to reach room temperature before opening to prevent condensation.

-

Exchangeability: The aromatic and methyl deuteriums are non-exchangeable under physiological conditions (pH 7.4, 37 °C). Exchange only occurs under extreme acidic conditions or high temperatures, making it a robust tracer.

References

-

Sigma-Aldrich. 1,2-Dimethoxybenzene Product Specification & CAS Data. Merck KGaA. Link

-

MedChemExpress. Veratrole-d10 (CAS 362049-43-2) Product Information. Link

-

National Institute of Standards and Technology (NIST). 1,2-Dimethoxybenzene Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Link

-

PubChem. Veratrole (Compound Summary). National Library of Medicine. Link

-

ResearchGate. Synthesis of o-dimethoxybenzene from catechol. Link

Solubility of 1,2-Dimethoxybenzene-D10 in methanol

An In-Depth Technical Guide to the Solubility of 1,2-Dimethoxybenzene-D10 in Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 1,2-Dimethoxybenzene-D10 in Research

1,2-Dimethoxybenzene-D10 is the deuterated form of 1,2-dimethoxybenzene, also known as veratrole.[1] Veratrole itself is a naturally occurring organic compound found in some plants and is utilized as a building block in the synthesis of other aromatic compounds.[2] In the realm of advanced scientific research, particularly in pharmaceutical drug metabolism studies and as internal standards in mass spectrometry, the use of deuterated isotopologues like 1,2-Dimethoxybenzene-D10 is crucial. The deuterium labeling provides a distinct mass signature, allowing for precise quantification and differentiation from its non-deuterated counterparts in complex biological matrices.

The choice of solvent is paramount for the successful application of 1,2-Dimethoxybenzene-D10. Methanol is a common solvent in many analytical and synthetic procedures due to its polarity and ability to dissolve a wide range of organic compounds. A thorough understanding of the solubility of 1,2-Dimethoxybenzene-D10 in methanol is therefore essential for preparing accurate standard solutions, ensuring homogeneity in reaction mixtures, and achieving reliable results in analytical assays.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. For 1,2-Dimethoxybenzene-D10 and methanol, the key interactions are:

-

Dipole-Dipole Interactions: Methanol is a polar molecule with a significant dipole moment due to the electronegative oxygen atom.[3][4] 1,2-dimethoxybenzene also possesses a net dipole moment arising from the two methoxy groups on the benzene ring. The attraction between the positive end of one molecule and the negative end of another contributes to the dissolution process.[5]

-

London Dispersion Forces: These are weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron density.[5] Both 1,2-Dimethoxybenzene-D10 and methanol exhibit these forces.

-

Hydrogen Bonding: While 1,2-Dimethoxybenzene-D10 does not have hydrogen atoms attached to highly electronegative atoms and therefore cannot act as a hydrogen bond donor, the oxygen atoms of its methoxy groups can act as hydrogen bond acceptors. Methanol, on the other hand, is a strong hydrogen bond donor. This interaction between the methanol hydrogen and the 1,2-Dimethoxybenzene-D10 oxygen is a significant contributor to solubility.[6]

The structural similarity and the presence of complementary intermolecular forces suggest a high degree of solubility for 1,2-dimethoxybenzene in methanol. It is important to note that the difference in solubility between a compound and its deuterated isotopologue is generally minimal, as the electronic structure and, consequently, the intermolecular forces are very similar.[7]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 13.1 Intermolecular Forces – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Navigating the Isotopic Landscape: A Technical Guide to the Stability and Storage of 1,2-Dimethoxybenzene-D10

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the stability and optimal storage conditions for 1,2-Dimethoxybenzene-D10. As a deuterated analog of veratrole, this compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. Understanding its stability profile is paramount to ensuring the integrity of experimental data and the longevity of this critical reagent.

Physicochemical Properties: A Foundation for Stability

1,2-Dimethoxybenzene-D10, also known as veratrole-D10, shares a similar chemical structure with its non-deuterated counterpart, 1,2-dimethoxybenzene. The primary distinction lies in the replacement of ten hydrogen atoms with deuterium. This isotopic substitution, while not significantly altering the compound's bulk chemical properties, can influence its metabolic fate and stability due to the kinetic isotope effect.

Table 1: Physicochemical Properties of 1,2-Dimethoxybenzene

| Property | Value | Source |

| Chemical Formula | C₈D₁₀O₂ | N/A |

| Molecular Weight | 148.26 g/mol (approx.) | Calculated |

| Appearance | Colorless liquid or white crystalline solid | [1] |

| Melting Point | 22-23 °C | [2] |

| Boiling Point | 206-207 °C | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, acetone, and methanol.[3] | [3] |

Intrinsic Stability and Potential Degradation Pathways

Under standard laboratory conditions, 1,2-Dimethoxybenzene is considered a stable compound.[1][3][4] However, its electron-rich aromatic ring makes it susceptible to electrophilic substitution reactions.[2][5] While the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing some degradation reactions, the fundamental reactivity of the aromatic system remains.

Potential degradation of 1,2-Dimethoxybenzene-D10 can be influenced by several factors:

-

Oxidation: Exposure to strong oxidizing agents should be avoided as this can lead to the degradation of the aromatic ring and the ether functional groups.[1]

-

Acidic Conditions: Strong acids can promote electrophilic substitution or cleavage of the ether linkages.[4][6] While deuteration can slow the rate of electrophilic aromatic substitution, it does not prevent it.

-

Photodegradation: A study on dimethoxybenzene isomers has shown that they can undergo photodegradation, with enhanced rates observed at the air-ice interface.[7] Therefore, prolonged exposure to light, especially UV radiation, should be minimized.

The following diagram illustrates the key factors that can influence the stability of 1,2-Dimethoxybenzene-D10.

Caption: Recommended workflow for handling and preparing solutions.

Conclusion

The stability of 1,2-Dimethoxybenzene-D10 is crucial for its effective use in research and development. By adhering to the storage and handling recommendations outlined in this guide, researchers can ensure the integrity and longevity of this valuable isotopic compound. The key principles of minimizing exposure to heat, light, oxygen, and incompatible chemicals form the foundation of a robust storage strategy. For critical applications, periodic purity checks using appropriate analytical techniques are recommended to verify the compound's integrity over time.

References

-

1,2-Dimethoxybenzene - Wikipedia. Available at: [Link]

-

Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB. Available at: [Link]

-

SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach - ResearchGate. Available at: [Link]

-

Deuterated - Solvents, Reagents & Accessories - Chromservis. Available at: [Link]

-

Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution - ACP. Available at: [Link]

-

Veratrole | C8H10O2 | CID 7043 - PubChem - NIH. Available at: [Link]

- WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents.

-

Direct introduction of deuterium into the aromatic nucleus. Part I. Qualitative comparison of the efficiencies of some acidic deuterating agents and of the influence of some aromatic substituents - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

-

Understanding the Properties and Applications of 1,2-Dimethoxybenzene. Available at: [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. 1,2-Dimethoxybenzene(91-16-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]

Navigating Precision: A Technical Guide to 1,2-Dimethoxybenzene-D10 in Quantitative Analysis

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the demanding realm of pharmaceutical research and development, the pursuit of precision and accuracy is paramount. The quantification of analytes in complex biological matrices necessitates robust methodologies that can account for variability inherent in sample preparation and instrumental analysis. It is in this context that stable isotope-labeled internal standards have emerged as an indispensable tool. This technical guide provides a comprehensive exploration of 1,2-Dimethoxybenzene-D10, a deuterated analog of veratrole, elucidating its nomenclature, properties, and critical role as an internal standard in mass spectrometry-based bioanalysis.

Unveiling the Identity of 1,2-Dimethoxybenzene-D10: A Nomenclature Deep Dive

Clarity in chemical communication is the bedrock of scientific integrity. 1,2-Dimethoxybenzene-D10 is known by several synonyms, a reflection of its widespread use and the varied contexts of its application. Understanding this nomenclature is the first step toward its effective utilization.

The foundational, non-deuterated compound is 1,2-dimethoxybenzene, an organic compound with the chemical formula C₈H₁₀O₂.[1] It is widely recognized by its common name, veratrole .[1] The deuterated form, where all ten hydrogen atoms are replaced by deuterium, is most commonly referred to as 1,2-Dimethoxybenzene-D10 or Veratrole-D10 .

A comprehensive list of synonyms and identifiers is presented in the table below to facilitate unambiguous identification and sourcing.

| Identifier Type | 1,2-Dimethoxybenzene (Veratrole) | 1,2-Dimethoxybenzene-D10 (Veratrole-D10) |

| IUPAC Name | 1,2-dimethoxybenzene | Perdeuterio-1,2-dimethoxybenzene |

| Common Name | Veratrole | Veratrole-D10 |

| CAS Number | 91-16-7 | 362049-43-2 |

| Molecular Formula | C₈H₁₀O₂ | C₈D₁₀O₂ |

| Molecular Weight | 138.17 g/mol | 148.23 g/mol |

| Other Synonyms | Pyrocatechol dimethyl ether, o-Dimethoxybenzene | Deuterated Veratrole, Perdeuteroveratrole |

The Rationale for Deuteration: Enhancing Analytical Fidelity

The deliberate incorporation of deuterium into the molecular structure of an internal standard is a strategic decision rooted in the principles of mass spectrometry. Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for several compelling reasons:

-

Co-elution with the Analyte: 1,2-Dimethoxybenzene-D10 is chemically identical to its non-deuterated counterpart, veratrole. This ensures that it co-elutes with the analyte during chromatographic separation, experiencing the same matrix effects and potential for ion suppression or enhancement in the mass spectrometer's ion source.

-

Minimal Isotopic Interference: The mass difference between the deuterated standard and the native analyte is significant enough to prevent isotopic overlap, ensuring that the signals from the two species are clearly resolved by the mass spectrometer.

-

Correction for Sample Preparation Variability: By adding a known amount of 1,2-Dimethoxybenzene-D10 to a sample at the earliest stage of preparation, any losses incurred during extraction, cleanup, and derivatization will affect both the analyte and the internal standard proportionally. The ratio of their signals, therefore, remains constant, leading to a more accurate and precise quantification of the analyte.

Synthesis and Quality Control: The Pillars of a Reliable Standard

The utility of 1,2-Dimethoxybenzene-D10 as an internal standard is contingent upon its chemical and isotopic purity. Reputable suppliers of stable isotope-labeled compounds adhere to stringent quality control protocols to ensure the reliability of their products.

The synthesis of 1,2-Dimethoxybenzene-D10 typically involves the methylation of a deuterated catechol precursor with a deuterated methylating agent. One common industrial method for producing the non-deuterated veratrole, which can be adapted for the synthesis of the D10 analog, involves the reaction of catechol with a methylating agent in the presence of a strong base. For the deuterated version, deuterated catechol and a deuterated methylating agent, such as deuterated methyl chloride or dimethyl sulfate, would be employed.

A rigorous quality control regimen is then essential to validate the final product. This includes:

-

Isotopic Purity Assessment: This is determined using high-resolution mass spectrometry to confirm the degree of deuterium incorporation. A high isotopic purity (typically ≥98%) is crucial to minimize the contribution of the internal standard to the analyte's signal.

-

Chemical Purity Analysis: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify and quantify any chemical impurities. A high chemical purity (typically >99%) ensures that no other compounds interfere with the analysis.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is employed to confirm the molecular structure of the compound. For a deuterated compound like 1,2-Dimethoxybenzene-D10, ²H NMR would also be a key analytical technique.

A certificate of analysis from the supplier should provide detailed information on these quality control parameters, instilling confidence in the integrity of the internal standard.

Application in Practice: A Step-by-Step Experimental Workflow

The primary application of 1,2-Dimethoxybenzene-D10 is as an internal standard for the quantification of 1,2-dimethoxybenzene (veratrole) or structurally similar compounds in various matrices. Veratrole itself is a compound of interest in environmental analysis and is also used as a building block in the synthesis of pharmaceuticals.

Below is a representative experimental protocol for the quantitative analysis of veratrole in a water sample using 1,2-Dimethoxybenzene-D10 as an internal standard via LC-MS/MS.

Objective: To accurately quantify the concentration of veratrole in a water sample.

Materials:

-

Veratrole analytical standard

-

1,2-Dimethoxybenzene-D10 (Veratrole-D10) internal standard

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid

-

Water sample for analysis

Experimental Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of veratrole in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of 1,2-Dimethoxybenzene-D10 in methanol at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of calibration standards of veratrole in a relevant matrix (e.g., clean water) at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Prepare a working solution of the internal standard (1,2-Dimethoxybenzene-D10) in methanol at a concentration that will yield a robust signal in the mass spectrometer.

-

-

Sample Preparation:

-

To a 1 mL aliquot of the water sample, add a precise volume of the 1,2-Dimethoxybenzene-D10 working solution.

-

Vortex the sample to ensure thorough mixing.

-

For the calibration standards, add the same precise volume of the 1,2-Dimethoxybenzene-D10 working solution to each standard.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of veratrole from potential matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Veratrole: Monitor the transition of the precursor ion (M+H)⁺ to a characteristic product ion.

-

1,2-Dimethoxybenzene-D10: Monitor the transition of its deuterated precursor ion (M+H)⁺ to its corresponding deuterated product ion.

-

-

Optimize instrument parameters such as collision energy and declustering potential for both analytes.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of veratrole to the peak area of 1,2-Dimethoxybenzene-D10 against the concentration of the veratrole calibration standards.

-

Determine the concentration of veratrole in the water sample by interpolating the peak area ratio from the sample onto the calibration curve.

-

Diagram of the Experimental Workflow:

Caption: Workflow for the quantitative analysis of veratrole using 1,2-Dimethoxybenzene-D10 as an internal standard.

Mass Spectral Fragmentation: The Key to Specificity

Understanding the fragmentation patterns of both veratrole and its deuterated analog is fundamental to developing a selective and sensitive LC-MS/MS method. In electron ionization (EI) mass spectrometry, the molecular ion of 1,2-dimethoxybenzene is typically observed as the base peak. Fragmentation occurs through the loss of methyl radicals (•CH₃) and subsequent loss of carbon monoxide (CO). The mass spectrum of 1,2-dimethoxybenzene ionized by laser radiation shows a prominent molecular ion peak.

Diagram of Key Fragmentation Pathways:

Caption: Simplified fragmentation pathways of veratrole and veratrole-D10 in mass spectrometry.

The selection of specific precursor-to-product ion transitions in MRM mode provides a high degree of selectivity, minimizing interference from other compounds in the matrix and ensuring that the detected signal is unique to the analyte and the internal standard.

Conclusion: A Commitment to Analytical Excellence

1,2-Dimethoxybenzene-D10, or Veratrole-D10, is more than just a deuterated molecule; it is a cornerstone of analytical reliability in quantitative mass spectrometry. Its chemical and physical properties, which closely mimic its non-deuterated counterpart, make it an ideal internal standard for correcting for a wide range of analytical variabilities. For researchers and drug development professionals, the judicious use of high-purity 1,2-Dimethoxybenzene-D10, underpinned by a thorough understanding of its properties and a well-validated analytical method, is a critical step towards generating high-quality, reproducible, and defensible data. This commitment to analytical excellence is fundamental to advancing scientific knowledge and ensuring the safety and efficacy of new therapeutic agents.

References

-

Wikipedia. 1,2-Dimethoxybenzene. [Link]

-

The Role of 1,2-Dimethoxybenzene in Modern Chemical Synthesis. [Link]

- Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.

-

FooDB. Showing Compound 1,2-Dimethoxybenzene (FDB008865). [Link]

-

ResearchGate. Mass-spectra of 1,2-dimethoxybenzene ionized in the vapor phase by... [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

- Google Patents.

-

PubMed. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies. [Link]

-

MDPI. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. [Link]

-

PubMed Central. Simultaneous Determination of Celecoxib, Dezocine and Dexmedetomidine in Beagle Plasma Using UPLC-MS/MS Method and the Application in Pharmacokinetics. [Link]

-

ResearchGate. A developed determination of midazolam and 1'-hydroxymidazolam in plasma by liquid chromatography-mass spectrometry: Application of human pharmacokinetic study for measurement of CYP3A activity. [Link]

-

ResearchGate. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Link]

-

PubMed. Rotationally resolved electronic spectra of 1,2-dimethoxybenzene and the 1,2-dimethoxybenzene-water complex. [Link]

-

Patsnap. Synthesizing method for 1,2-dimethoxy benzene - Eureka. [Link]

-

ResearchGate. Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

-

PubMed. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogues by Liquid Chromatography Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS). [Link]

-

Wikipedia. Mass spectral interpretation. [Link]

-

RSC Publishing. Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules. [Link]

-

Doc Brown's Advanced Organic Chemistry. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. [Link]

-

ResearchGate. (PDF) SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. [Link]

-

ResearchGate. LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). [Link]

-

Certificate of analysis. [Link]

- Google Patents.

-

PubMed. Meta-Analysis of Optical Surrogates for the Characterization of Dissolved Organic Matter. [Link]

-

National Institutes of Health. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]

-

MDPI. Development of a Validated High-Performance Thin-Layer Chromatography (HPTLC) Analysis Protocol for Salivary Caffeine Used as a Probe Drug. [Link]

-

ResearchGate. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

Sources

Introduction: The Role of Deuterated Standards in High-Precision Analytics

An In-Depth Technical Guide to 1,2-Dimethoxybenzene-D10: Supplier Selection, Purity Assessment, and Application

1,2-Dimethoxybenzene, commonly known as veratrole, is a versatile aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and in the fragrance industry.[1][2] Its deuterated analog, 1,2-Dimethoxybenzene-D10, in which hydrogen atoms have been replaced by their heavier, stable isotope deuterium, serves a critical function in modern analytical chemistry.[3] For researchers and drug development professionals, 1,2-Dimethoxybenzene-D10 is an indispensable tool, primarily employed as an internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

The substitution of hydrogen with deuterium creates a compound that is chemically identical to its non-deuterated counterpart but physically distinguishable by its higher mass. This property allows it to be added to a sample at a known concentration to correct for analyte loss during sample preparation and variations in instrument response, thereby enabling highly accurate and precise quantification of the target analyte. This guide provides a comprehensive overview of 1,2-Dimethoxybenzene-D10, focusing on supplier evaluation, the critical nuances of purity grades, and practical, field-proven protocols for its application.

Part 1: Supplier Identification and Qualification

The integrity of quantitative data is fundamentally linked to the quality of the reference standards used. Selecting a reputable supplier for 1,2-Dimethoxybenzene-D10 is a critical first step that warrants a systematic evaluation process. A supplier's adherence to international quality standards, transparency in documentation, and robust technical support are hallmarks of reliability.

The Supplier Qualification Workflow

A researcher's choice of supplier should be guided by a structured qualification process. Key decision points include the supplier's quality management system certifications (e.g., ISO 9001, ISO/IEC 17025), the comprehensiveness of the Certificate of Analysis (CoA), and the isotopic and chemical purity guarantees.[5]

Caption: Workflow for the systematic evaluation and selection of a 1,2-Dimethoxybenzene-D10 supplier.

Comparative Supplier Overview

The following table summarizes key attributes of potential suppliers for deuterated compounds. This information is illustrative and should be verified directly with the suppliers for the most current data.

| Supplier | Purity Grades Offered | Certificate of Analysis (CoA) Provided | Notable Quality Standards |

| Sigma-Aldrich (Merck) | ReagentPlus® (≥99%), FG (≥99%) for non-deuterated.[6] Deuterated grades typically ≥98 atom % D. | Yes, lot-specific CoAs are available. | ISO 9001 certified facilities. |

| MedChemExpress (MCE) | High purity for research use.[3] | Yes, available with product. | Rigorous internal quality control. |

| Santa Cruz Biotechnology | ≥99% chemical purity for non-deuterated.[7] Deuterated grades available. | Yes, lot-specific data available. | For Research Use Only products. |

| Cambridge Isotope Labs (CIL) | High isotopic enrichment, compliant with various ISO standards.[5] | Yes, detailed CoAs provided. | ISO 13485, ISO/IEC 17025, ISO Guide 34.[5] |

Part 2: Deconstructing Purity Grades

For a deuterated internal standard like 1,2-Dimethoxybenzene-D10, "purity" is a dual concept encompassing both chemical purity and isotopic enrichment. Misinterpretation of these specifications can lead to significant errors in quantification.

-

Chemical Purity : This value, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), indicates the percentage of the material that is 1,2-Dimethoxybenzene (both deuterated and any non-deuterated remnant) relative to other chemical entities.

-

Isotopic Purity (or Deuterium Enrichment) : This is the most critical parameter for an internal standard. It specifies the percentage of the molecule that contains deuterium atoms at the intended positions. It is often expressed as "atom % D" and is measured using NMR or Mass Spectrometry. For example, an isotopic purity of 98 atom % D means that, on average, 98% of the hydrogen positions on the molecule are occupied by deuterium.

Interpreting the Certificate of Analysis (CoA)

The CoA is a self-validating document that provides a lot-specific quality report from the supplier. Researchers must scrutinize this document before using the standard.

| Parameter on CoA | Analytical Technique | What It Tells You | Importance Level |

| Chemical Purity / Assay | GC-FID, HPLC-UV | Percentage of the desired chemical compound. | High |

| Isotopic Enrichment | ¹H NMR, Mass Spec | Percentage of deuterium incorporation. | Critical |

| Residual Solvents | Headspace GC-MS | Presence of solvents from synthesis/purification. | Moderate to High |

| Water Content | Karl Fischer Titration | Amount of moisture present, critical for hygroscopic compounds.[5] | High |

| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure is correct. | Critical |

Part 3: Application Protocol: Use as an Internal Standard in LC-MS/MS

The primary application of 1,2-Dimethoxybenzene-D10 is as an internal standard (IS) for the quantification of the non-deuterated veratrole or structurally similar analytes. The stability of the C-D bond ensures it co-elutes with the analyte but is distinguished by its mass, making it an ideal IS for LC-MS/MS.

Step-by-Step Protocol for Stock Solution and Working Standard Preparation

This protocol describes the preparation of a 1 mg/mL stock solution and subsequent serial dilutions.

-

Pre-Analysis: All glassware must be thoroughly cleaned and dried in an oven at 150°C for several hours to remove residual moisture, as deuterated compounds can be hygroscopic.[8]

-

Stock Solution Preparation (1 mg/mL): a. Allow the vial of 1,2-Dimethoxybenzene-D10 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. b. Accurately weigh approximately 10 mg of the standard using an analytical balance. c. Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask. d. Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) and fill to the mark.[9] Mix thoroughly by inversion. e. Transfer the solution to an amber glass vial and store at the recommended temperature (typically 2-8°C) to minimize degradation.[10]

-

Working Standard Preparation: a. Perform serial dilutions from the stock solution to prepare working standards at concentrations relevant to the expected analyte concentration in the samples. b. For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent.

-

Sample Spiking: a. Add a small, fixed volume of a working internal standard solution to every sample, calibrator, and quality control sample before any extraction or processing steps. This ensures the IS experiences the same experimental conditions as the analyte.

LC-MS/MS Analysis Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis using an internal standard.

Caption: Workflow for quantitative analysis using an internal standard with LC-MS/MS.

Part 4: Safe Handling and Storage

Proper handling and storage are paramount to preserving the integrity of 1,2-Dimethoxybenzene-D10 and ensuring laboratory safety.

-

Safety Precautions : 1,2-Dimethoxybenzene is considered a hazardous substance and is harmful if swallowed.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage Conditions : Deuterated compounds, particularly solvents, are often hygroscopic and readily absorb moisture from the air.[8] To prevent isotopic dilution and degradation, 1,2-Dimethoxybenzene-D10 should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a cool, dry, and dark place.[10][12] Refrigeration is often recommended.[12]

-

Disposal : Waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with institutional and local environmental regulations.[12]

Conclusion

References

-

Kessler Chemical. (n.d.). 1-2-Dimethoxybenzene-Veratrole updated in process. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,2-DIMETHOXYBENZENE-D10. Retrieved from [Link]

-

Elewa, M. M., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

Santana-García, R., et al. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Computational Chemistry, 12(3). Retrieved from [Link]

-

Elewa, M. M., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1,2-Dimethoxybenzene (FDB008865). Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

ChemWhat. (n.d.). 1,2-Dimethoxybenzene CAS#: 91-16-7. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,2-DIMETHOXYBENZENE-D10 [myskinrecipes.com]

- 5. chromservis.eu [chromservis.eu]

- 6. 1,2-二甲氧基苯 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,2-Dimethoxybenzene | CAS 91-16-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemwhat.com [chemwhat.com]

- 10. ukisotope.com [ukisotope.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrum of 1,2-Dimethoxybenzene-D10

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Role of Deuterated Standards in Mass Spectrometry

In the precise world of quantitative analysis, particularly within the realms of pharmacokinetics, metabolism studies, and environmental testing, accuracy is paramount. Deuterated internal standards are the bedrock of reliable quantification in mass spectrometry. 1,2-Dimethoxybenzene-D10, the fully deuterated analog of veratrole, serves as an exemplary internal standard. Its utility lies in its chemical near-identity to the analyte of interest, 1,2-dimethoxybenzene, while possessing a distinct mass. This allows it to navigate the analytical workflow—from sample preparation and chromatographic separation to ionization—in a manner virtually identical to the analyte, thereby correcting for variations and matrix effects that can compromise data integrity. This guide provides a comprehensive examination of the mass spectrum of 1,2-Dimethoxybenzene-D10, offering insights into its fragmentation patterns under electron ionization and a detailed protocol for its analysis.

Core Principles: Electron Ionization and the Fragmentation of Aromatic Compounds

Electron Ionization (EI) is a robust and widely employed technique in mass spectrometry, especially when coupled with Gas Chromatography (GC-MS). In the EI source, molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged radical cation known as the molecular ion (M•+).[1][2] This molecular ion is a direct indicator of the compound's molecular weight.

Due to the high energy imparted during ionization, the molecular ion often undergoes extensive fragmentation, breaking into smaller, characteristic charged fragments.[2] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure. Aromatic compounds, like 1,2-dimethoxybenzene, tend to produce a relatively stable molecular ion due to the delocalized π-electron system of the benzene ring.[3] However, the substituents on the ring are susceptible to fragmentation, providing valuable structural information.

Physicochemical Properties of 1,2-Dimethoxybenzene and its Deuterated Analog

A foundational understanding of the physical and chemical properties of both the analyte and its deuterated standard is crucial for method development.

| Property | 1,2-Dimethoxybenzene (Veratrole) | 1,2-Dimethoxybenzene-D10 |

| Chemical Formula | C₈H₁₀O₂ | C₈D₁₀O₂ |

| Monoisotopic Mass | 138.068 g/mol [4][5] | 148.131 g/mol (Calculated) |

| Appearance | Colorless liquid or crystals[4] | N/A (Expected to be similar) |

| Boiling Point | 206-207 °C[5] | N/A (Expected to be similar) |

| Solubility | Slightly soluble in water; soluble in alcohol and ether[4] | N/A (Expected to be similar) |

Analysis of the Mass Spectrum of 1,2-Dimethoxybenzene-D10

While a publicly available, peer-reviewed mass spectrum for 1,2-Dimethoxybenzene-D10 is not readily found, its fragmentation pattern can be reliably predicted by analyzing the known spectrum of its non-deuterated counterpart, 1,2-dimethoxybenzene, available in the NIST Mass Spectral Database.[5][6][7][8]

The Non-Deuterated Analog: 1,2-Dimethoxybenzene (Veratrole)

The mass spectrum of 1,2-dimethoxybenzene (MW: 138.16 g/mol ) is characterized by a prominent molecular ion peak at m/z 138. The primary fragmentation pathways involve the loss of methyl radicals (•CH₃) and the subsequent loss of neutral molecules like formaldehyde (CH₂O) or carbon monoxide (CO).

Key Fragments in the Mass Spectrum of 1,2-Dimethoxybenzene:

| m/z | Proposed Fragment | Notes |

| 138 | [C₈H₁₀O₂]•+ | Molecular Ion (M•+) |

| 123 | [M - •CH₃]+ | Loss of a methyl radical from a methoxy group. |

| 108 | [M - 2•CH₃]•+ or [M - CH₂O]•+ | Can result from the loss of a second methyl radical or the loss of formaldehyde. |

| 95 | [M - •CH₃ - CO]+ | Subsequent loss of carbon monoxide from the m/z 123 fragment. |

| 77 | [C₆H₅]+ | Phenyl cation, resulting from further fragmentation. |

Predicting the Mass Spectrum of 1,2-Dimethoxybenzene-D10

For 1,2-Dimethoxybenzene-D10, the molecular formula is C₈D₁₀O₂. The deuterium atoms are distributed with six on the two methoxy groups (CD₃) and four on the aromatic ring (C₆D₄). This leads to a molecular weight of approximately 148.13 g/mol . The fragmentation pattern will mirror that of the non-deuterated compound, but the masses of the fragments will be shifted according to the number of deuterium atoms they retain.

Predicted Key Fragments in the Mass Spectrum of 1,2-Dimethoxybenzene-D10:

| m/z | Proposed Fragment | Notes |

| 148 | [C₈D₁₀O₂]•+ | Molecular Ion (M•+) |

| 130 | [M - •CD₃]+ | Loss of a deuterated methyl radical (mass of 18 u). |

| 112 | [M - 2•CD₃]•+ or [M - CD₂O]•+ | Loss of a second deuterated methyl radical or deuterated formaldehyde (mass of 32 u). |

| 102 | [M - •CD₃ - CO]+ | Subsequent loss of carbon monoxide from the m/z 130 fragment. |

| 80 | [C₆D₄H]+ | A deuterated phenyl cation. The presence of a proton is possible through rearrangement. |

It is important to note that some H/D scrambling can occur during fragmentation, which may lead to minor peaks at other m/z values.[9][10]

Visualizing the Fragmentation Pathways

To further elucidate the fragmentation process, the following diagrams illustrate the key fragmentation pathways for both 1,2-dimethoxybenzene and its deuterated analog.

Caption: Predicted EI fragmentation pathways for 1,2-dimethoxybenzene and its D10 analog.

Experimental Protocol for GC-MS Analysis

This protocol provides a robust framework for the analysis of 1,2-Dimethoxybenzene-D10. It is intended as a starting point and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of 1,2-Dimethoxybenzene-D10 in a high-purity solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working solutions by diluting the stock solution to the desired concentration range for calibration and analysis.

-

Sample Spiking: For quantitative analysis, spike the unknown samples with a known concentration of the 1,2-Dimethoxybenzene-D10 internal standard solution.

2. Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with an appropriate split ratio for higher concentrations.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or mid-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 40-200 to encompass the molecular ion and key fragments.

-

Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring the characteristic ions (e.g., m/z 148, 130, and 112).

Caption: Workflow for the GC-MS analysis of 1,2-Dimethoxybenzene-D10.

Conclusion: A Self-Validating System for Accurate Quantification

The use of 1,2-Dimethoxybenzene-D10 as an internal standard in mass spectrometry provides a self-validating system for the accurate quantification of its non-deuterated analog. By understanding its predictable fragmentation pattern under electron ionization, researchers can confidently identify and measure this standard, thereby ensuring the reliability and reproducibility of their analytical data. The methodologies and insights presented in this guide offer a comprehensive foundation for the successful application of 1,2-Dimethoxybenzene-D10 in demanding research and development environments.

References

-

MySkinRecipes. (n.d.). 1,2-DIMETHOXYBENZENE-D10. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1,2-Dimethoxybenzene (FDB008865). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Veratrole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Armin, A., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

-

myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

- Kuhn, S. (2024, June 28).

-

Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

- Huynh, B. H., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12457.

-

mzCloud. (2017, June 8). Veratrole. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

- Ripszám, M., et al. (2013). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical and Bioanalytical Chemistry, 405(21), 6759-6767.

- Sørensen, D., et al. (2008). Gas-phase Fragmentation of Peptides by MALDI In-Source Decay With Limited Amide Hydrogen (1H/2H) Scrambling. Journal of the American Society for Mass Spectrometry, 19(8), 1141-1151.

Sources

- 1. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzene, 1,2-dimethoxy- [webbook.nist.gov]

- 6. Benzene, 1,2-dimethoxy- [webbook.nist.gov]

- 7. Benzene, 1,2-dimethoxy- [webbook.nist.gov]

- 8. Benzene, 1,2-dimethoxy- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gas-phase fragmentation of peptides by MALDI in-source decay with limited amide hydrogen (1H/2H) scrambling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1,2-Dimethoxybenzene-D10 as an Internal Standard

Precision Quantitation of Veratrole and Methylated Phenols in Complex Matrices

Executive Summary

1,2-Dimethoxybenzene-d10 (Veratrole-d10) is the stable isotope-labeled analog of veratrole (1,2-dimethoxybenzene).[1] It serves as the definitive Internal Standard (IS) for the quantitation of methylated phenols in complex matrices such as fermented beverages (wine/beer) , environmental water , and biological plasma .[1]

Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for:

-

Matrix Effects: Variations in ionic strength or non-volatile content (e.g., sugars in wine) that alter headspace volatility.[1]

-

Extraction Efficiency: Loss of analyte during Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME).[1]

-

Instrument Drift: Fluctuations in ionization efficiency or detector response over long sequences.[1]

Key Compound Data

| Property | Native Veratrole | Veratrole-d10 (IS) |

| CAS Number | 91-16-7 | 362049-43-2 |

| Formula | C₈H₁₀O₂ | C₈D₁₀O₂ |

| Molecular Weight | 138.16 g/mol | 148.23 g/mol |

| Retention Time (RT) | ~12.5 min (Method Dependent) | ~12.48 min (Slight deuterium isotope effect) |

| Quantitation Ion (m/z) | 138 | 148 |

Scientific Rationale & Mechanism

The use of Veratrole-d10 is predicated on the principle that isotopologues exhibit near-identical physicochemical behavior (solubility, volatility, pKa) but are distinguishable by mass spectrometry.[1]

The Deuterium Advantage

In GC-MS analysis of volatiles (e.g., smoke taint markers in wine), matrix components like ethanol and glucose significantly alter the liquid-gas partition coefficient (

-

Without IS: A 10% variation in ethanol content can skew quantitation by >15%.[1]

-

With Veratrole-d10: Since the IS experiences the exact same

shift as the native analyte, the Ratio of Areas (

Mechanistic Workflow (IDMS)

The following diagram illustrates the self-validating logic of using Veratrole-d10 in a Headspace SPME-GC-MS workflow.

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring that matrix effects (yellow zone) affect both analyte and IS equally, canceling out errors in the final ratio calculation.

Experimental Protocol: Quantitation of Veratrole in Wine via HS-SPME-GC-MS

Application: Detection of smoke taint markers (volatile phenols) in wine.[1] Sensitivity: Low ng/L (ppt) range.[1]

Phase 1: Preparation of Standards

Critical Step: Deuterated standards are expensive.[1] Minimize waste by using high-concentration stock solutions diluted daily.[1]

-

Primary Stock (IS-A): Dissolve 10 mg Veratrole-d10 in 10 mL Methanol (LC-MS grade).

-

Conc: 1,000 mg/L (ppm).[1] Store at -20°C. Stable for 12 months.

-

-

Working Internal Standard (IS-B): Dilute 100 µL of IS-A into 10 mL Methanol.

-

Conc: 10 mg/L (ppm).[1] Prepare weekly.

-

-

Calibration Standards: Prepare a 6-point curve (e.g., 1, 5, 10, 50, 100, 500 µg/L) of native Veratrole in a "Model Wine Matrix" (12% Ethanol, 5 g/L Tartaric Acid, pH 3.5).

-

Crucial: Spike every calibration vial with the same volume of IS-B (e.g., 10 µL) to achieve a final IS concentration of 10 µg/L.[1]

-

Phase 2: Sample Preparation (HS-SPME)[1]

-

Vial: 20 mL Headspace Vial with magnetic screw cap (PTFE/Silicone septa).

-

Sample Volume: 10 mL of wine sample.

-

Salt Addition: Add 3.0 g NaCl (creates "salting out" effect to drive volatiles into headspace).[1]

-

IS Spiking: Add 10 µL of IS-B (10 mg/L) to the sample.[1]

-

Final IS Conc: 10 µg/L.[1]

-

-

Equilibration: Vortex for 10s. Incubate at 50°C for 5 mins with agitation (500 rpm).

Phase 3: Instrumental Analysis (GC-MS)

Column: DB-WAX or VF-WAXms (Polar column required for phenols), 30m x 0.25mm x 0.25µm.[1]

GC Parameters:

-

Inlet: 250°C, Splitless mode (or 1:5 split for high conc).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 5 min.

-

Ramp 5°C/min to 240°C.

-

Hold 5 min.

-

MS Parameters (SIM Mode): Operate in Selected Ion Monitoring (SIM) for maximum sensitivity. Define two groups: one for Native, one for D10.

| Compound | Type | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |

| Veratrole (Native) | Analyte | 138 | 123 (M-CH₃), 95 | 50 ms |

| Veratrole-d10 | Internal Std | 148 | 130 (M-CD₃), 102 | 50 ms |

Technical Note: The mass shift of +10 Da allows for clean separation of signals even if chromatographic resolution is imperfect.[1] The loss of a methyl group (-15 for native, -18 for D10) confirms the fragmentation pattern.[1]

Data Analysis & Validation

Do not use absolute peak areas. Calculate the Response Ratio (RR) for every injection.

Calculation of Results

-

Plot Calibration Curve: X-axis = Concentration Ratio (

); Y-axis = Response Ratio ( -

Determine Linear Regression:

. -

Calculate Unknown:

[1]

QC Criteria (Self-Validating System)

-

IS Area Stability: The absolute area of the m/z 148 peak in samples should be within ±20% of the mean IS area in the calibration standards.

-

Failure Mode: If IS area drops >50%, check for a leaking vial or SPME fiber damage.[1]

-

-

Ion Ratios: The ratio of Quant/Qual ions (e.g., 148/130) must match the standard within ±20%.

Troubleshooting & Pitfalls

H/D Scrambling (Hydrogen/Deuterium Exchange)

-

Risk: In highly acidic matrices (pH < 2) or high temperatures (>100°C), deuterium on the aromatic ring is stable, but metabolic demethylation can occur in biological systems.[1]

-

Solution: Veratrole-d10 is chemically robust.[1] However, avoid using protic solvents (like water/methanol mixtures) for long-term storage of dilute standards.[1] Store high-conc stocks in pure Methanol or Acetonitrile.[1]

Cross-Talk (Spectral Interference)

-

Risk: If the native concentration is extremely high (>100 ppm), the M+10 isotope of the native (negligible) or background noise might interfere.[1]

-

Verification: Inject a high-concentration native standard (without IS). Monitor m/z 148. Signal should be <0.1% of the IS response.[1]

References

-

Compound Data & Properties

-

Application in Smoke Taint Analysis

- GC-MS Methodology

-

Isotope Dilution Principles

Sources

Precision Quantitation of 1,2-Dimethoxybenzene via Isotope Dilution Mass Spectrometry (IDMS)

Application Note: AN-IDMS-V10

Executive Summary

This application note details the protocol for the absolute quantitation of 1,2-Dimethoxybenzene (Veratrole) using its fully deuterated analog, 1,2-Dimethoxybenzene-D10, as an Internal Standard (IS).

While standard external calibration is susceptible to errors from matrix suppression (LC-MS) or injection variability (GC-MS), Isotope Dilution Mass Spectrometry (IDMS) offers a self-correcting mechanism. By spiking the D10 isotopologue prior to sample preparation, every step of loss, extraction inefficiency, and ionization suppression is mathematically normalized, yielding data of metrological quality.

Target Analytes:

-